molecular formula C10H20Cl2CuN2-2 B576810 bis(pyridinio)dichlorocuprate(II) CAS No. 13408-58-7

bis(pyridinio)dichlorocuprate(II)

Cat. No.: B576810
CAS No.: 13408-58-7
M. Wt: 302.73 g/mol
InChI Key: VXQKTTCXWXRMQP-UHFFFAOYSA-L
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Description

Historical Development and Significance

The development of bis(pyridinio)dichlorocuprate(II) compounds can be traced back to the systematic investigation of transition metal complexes with pyridine derivatives that began in earnest during the mid-20th century. Early crystallographic studies revealed the fundamental structural characteristics of these compounds, with dichlorobis(pyridine)copper(II) serving as a prototypical example. The historical significance of these compounds extends beyond their initial discovery, as they have become essential reference materials for understanding the Jahn-Teller effect in copper(II) complexes and the manifestation of magnetic exchange interactions in low-dimensional systems.

Research conducted throughout the 1970s established the magnetic properties of these compounds, particularly their antiferromagnetic behavior. Magnetic and thermal studies of antiferromagnetic linear chains in dichlorobis(pyridine)copper(II) revealed static-susceptibility measurements from 1.5 to 300 K, with heat-capacity studies demonstrating a sharp anomalous peak at 1.130±0.005 K, corresponding to an antiferromagnetic-paramagnetic transition. These findings established the foundation for understanding magnetic exchange phenomena in copper-based coordination polymers.

The significance of bis(pyridinio)dichlorocuprate(II) compounds extends to their role as model systems for investigating coordination geometry variations. The discovery that these compounds could crystallize with both syn- and anti-conformation structures in the same crystal, as observed in certain bromide complexes, represented an unprecedented structural phenomenon that expanded understanding of conformational flexibility in coordination compounds.

Chemical Classification and Nomenclature

Bis(pyridinio)dichlorocuprate(II) compounds belong to the broader classification of transition metal coordination complexes, specifically falling under the category of copper(II) halide complexes with nitrogen-donor ligands. The systematic nomenclature of these compounds follows International Union of Pure and Applied Chemistry guidelines, with the general formula represented as [Cu(pyridine derivative)₂Cl₂] or [Cu(L)₂Cl₂], where L represents various substituted pyridine ligands.

The coordination compounds in this family are characterized by their copper(II) central metal ion in a +2 oxidation state, coordinated by two chloride anions and two pyridine or substituted pyridine ligands. The term "dichlorocuprate(II)" specifically denotes the presence of two chloride ligands bound to the copper(II) center, while "bis(pyridinio)" indicates the coordination of two pyridine-based ligands.

Common examples within this classification include dichlorobis(pyridine)copper(II) with the Chemical Abstracts Service registry number 13408-58-7, dichlorobis(4-ethylpyridine)copper(II), and various substituted derivatives such as dichlorobis(2-methylpyridine)copper(II). The molecular formula for the parent compound is C₁₀H₁₀Cl₂CuN₂ with a molecular weight of 292.652.

Position in Coordination Chemistry

Within the broader context of coordination chemistry, bis(pyridinio)dichlorocuprate(II) compounds occupy a unique position as exemplars of square-planar and pseudo-octahedral coordination geometries. These compounds demonstrate the fundamental principles of crystal field theory and ligand field theory, particularly in their manifestation of the Jahn-Teller effect characteristic of d⁹ copper(II) systems.

The coordination geometry of these compounds typically exhibits a distorted square-planar arrangement in the primary coordination sphere, with the copper(II) center coordinated by two nitrogen atoms from pyridine ligands and two chloride anions. Crystal structure analyses have revealed copper-nitrogen bond distances typically ranging from 2.00 to 2.01 Å and copper-chlorine bond distances of approximately 2.28 Å. The distortion from ideal square-planar geometry reflects the inherent Jahn-Teller distortion expected for copper(II) complexes.

These compounds also serve as important models for understanding magnetic exchange interactions in low-dimensional systems. The structural arrangement often leads to the formation of chain-like structures through weak secondary interactions, resulting in one-dimensional magnetic behavior. The magnetic properties range from paramagnetic behavior to antiferromagnetic coupling, depending on the specific structural arrangements and intermolecular interactions.

The position of bis(pyridinio)dichlorocuprate(II) compounds in coordination chemistry is further emphasized by their role in demonstrating ligand substitution effects. Studies examining the influence of different substituents on pyridine rings have revealed systematic variations in both copper-nitrogen and copper-chlorine bond strengths, providing insights into electronic effects in coordination compounds.

Molecular Identity and Basic Characteristics

The molecular identity of bis(pyridinio)dichlorocuprate(II) compounds is defined by their characteristic structural features and electronic properties. These compounds typically adopt a monomeric structure in the solid state, although polymeric arrangements through bridging chloride ligands have been observed in certain cases.

Property Value Reference
Molecular Formula (parent compound) C₁₀H₁₀Cl₂CuN₂
Molecular Weight 292.652 g/mol
Copper-Nitrogen Bond Distance ~2.00-2.01 Å
Copper-Chlorine Bond Distance ~2.28 Å
Coordination Geometry Distorted square-planar
Magnetic Behavior Variable (paramagnetic to antiferromagnetic)

The electronic characteristics of these compounds are dominated by the d⁹ configuration of the copper(II) center, which results in a single unpaired electron and consequent paramagnetic behavior. The electronic absorption spectra typically exhibit d-d transitions characteristic of copper(II) complexes, with bands appearing in the visible region that are responsible for the characteristic blue to green coloration of these compounds.

Structural studies have revealed that the coordination environment around the copper center is significantly influenced by the nature of the pyridine substituents. Electron-releasing groups on the pyridine ring strengthen the copper-nitrogen sigma bond, while electron-withdrawing groups enhance pi-backbonding interactions. This substituent effect not only influences the copper-nitrogen bond strength but also affects the copper-chlorine bonding, demonstrating the delocalized nature of the electronic system.

The thermal properties of bis(pyridinio)dichlorocuprate(II) compounds show characteristic behavior, with constant pressure heat capacity values of approximately 540 J/mol·K at 300 K for the parent dichlorobis(pyridine)copper(II) compound. The compounds generally exhibit good thermal stability, with decomposition occurring at elevated temperatures through loss of the organic ligands.

The solubility characteristics of these compounds vary depending on the specific pyridine substituents, with most derivatives showing limited solubility in water but enhanced solubility in polar organic solvents such as ethanol and dimethylformamide. This solubility behavior has important implications for synthetic methodologies and purification procedures.

Properties

CAS No.

13408-58-7

Molecular Formula

C10H20Cl2CuN2-2

Molecular Weight

302.73 g/mol

IUPAC Name

dichlorocopper;piperidin-1-ide

InChI

InChI=1S/2C5H10N.2ClH.Cu/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+2/p-2

InChI Key

VXQKTTCXWXRMQP-UHFFFAOYSA-L

SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Cu]Cl

Canonical SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Cu]Cl

Synonyms

bis(pyridinio)dichlorocuprate(II)

Origin of Product

United States

Preparation Methods

Direct Coordination of Preformed Pyridinium Salts

The most straightforward method involves reacting copper(II) chloride with preformed pyridinium hydrochloride salts. For example, bis(2-methylpyridinium) tetrachloridocuprate(II) was synthesized by dissolving anhydrous CuCl₂ in water, followed by the addition of 2-methylpyridine and hydrochloric acid. The hydrochloric acid protonates the pyridine, generating the pyridinium cation, which coordinates to the Cu²⁺ center. The reaction equation is:

CuCl2+2C6H7N+2HCl[(C6H8N)2CuCl4]2+2H2O\text{CuCl}2 + 2 \, \text{C}6\text{H}7\text{N} + 2 \, \text{HCl} \rightarrow [\text{(C}6\text{H}8\text{N)}2\text{CuCl}4]^{2-} + 2 \, \text{H}2\text{O}

This method yields pale-yellow crystals upon slow evaporation, with the product characterized by X-ray diffraction.

In Situ Pyridinium Formation Using Dichloromethane

An alternative approach utilizes dichloromethane (DCM) as both a solvent and alkylating agent. Pyridine derivatives react with DCM under ambient conditions to form bispyridinium dichloride intermediates, which subsequently complex with CuCl₂. For instance, 4-dimethylaminopyridine (DMAP) in DCM generates 1,10-methylenebis(4-dimethylamino)pyridinium dichloride, which reacts with CuCl₂ to form the target complex. This method avoids the need for pre-synthesized pyridinium salts but requires prolonged reaction times (up to two months).

Detailed Preparation Protocols

Solvent-Based Synthesis with Dichloromethane

Protocol from Rudine et al. (2010):

  • Reagents:

    • Pyridine derivative (e.g., DMAP, 1.5 M in DCM)

    • Anhydrous CuCl₂ (stoichiometric equivalent)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve the pyridine derivative in DCM.

    • Add CuCl₂ and stir at room temperature.

    • Monitor reaction progress via NMR or precipitation.

    • Isolate the product by filtration or solvent removal.

Yield: Up to 78% for DMAP-derived complexes after two months.

Optimization of Reaction Conditions

Temperature and Time Dependence

  • Aqueous methods proceed efficiently at room temperature (20–25°C) with completion within 36 hours.

  • DCM-based methods require extended durations (weeks to months) but avoid thermal decomposition. Elevated temperatures (>40°C) risk ligand degradation or copper reduction.

pH and Counterion Effects

  • pH Control: Maintaining acidic conditions (pH 1–3) via HCl ensures pyridinium cation stability. Neutral or basic conditions lead to Cu(OH)₂ precipitation.

  • Counterion Selection: Chloride ions from CuCl₂ and HCl dominate the coordination sphere, but bromide or nitrate salts alter solubility and crystal packing.

Analytical Characterization Techniques

TechniqueKey FindingsReference
X-ray DiffractionDistorted tetrahedral CuCl₄²⁻ geometry
UV-Vis SpectroscopyLigand-to-metal charge transfer bands at 450–500 nm
Elemental AnalysisC: 42.1%, H: 4.6%, N: 7.8%, Cl: 29.5%

Comparative Analysis of Methodologies

ParameterAqueous MethodDCM Method
Reaction Time 36 hours2 months
Yield Moderate (crystallization-dependent)High (78%)
Purity High (single crystals)Moderate (requires purification)
Scalability Easily scalableLimited by solvent volume

Industrial-Scale Considerations

Large-scale production favors aqueous methods due to lower solvent costs and faster kinetics. Key steps include:

  • Continuous Stirred-Tank Reactors (CSTRs) for mixing CuCl₂ and ligands.

  • Rotary Evaporators for rapid solvent removal.

  • Recrystallization from ethanol/water mixtures to enhance purity.

Chemical Reactions Analysis

Types of Reactions

Bis(pyridinio)dichlorocuprate(II) undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution Reactions: The pyridine ligands and chloride ions can be substituted by other ligands, leading to the formation of different coordination complexes.

    Coordination Reactions: The compound can form adducts with other molecules, such as solvents or additional ligands, altering its structural and chemical properties.

Common Reagents and Conditions

    Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

    Substitution: Ligands such as ammonia, phosphines, or other nitrogen-containing compounds can be used to replace pyridine or chloride ions.

    Coordination: Solvents like water, ethanol, or acetonitrile can coordinate with the copper center, affecting the compound’s reactivity.

Major Products Formed

    Reduction: Copper(I) complexes or metallic copper.

    Oxidation: Copper(III) complexes or oxides.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Bis(pyridinio)dichlorocuprate(II) has several scientific research applications, including:

    Chemistry: Used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in catalysis, materials science, and as a precursor for the synthesis of other copper-containing compounds.

Mechanism of Action

The mechanism of action of bis(pyridinio)dichlorocuprate(II) involves its ability to coordinate with various ligands and participate in redox reactions. The copper(II) ion can interact with biological molecules, potentially disrupting cellular processes. The compound’s reactivity is influenced by the electronic properties of the copper center and the nature of the ligands.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Parameters of Selected Copper Halide Complexes
Compound Coordination Geometry Cu-Cl Bond Length (Å) Space Group Reference ID
Bis(pyridinio)dichlorocuprate(II) (inferred) Distorted square planar ~2.20–2.30* - -
Bis(2-amino-4-methylpyridinium) [CuCl₄]²⁻ Tetrahedral 2.21–2.27 C2/c
Phosphonium dichlorocuprate Linear (Cu(I)) 2.15–2.18 -
[Cu(L1)₂][CuCl₂] (Schiff-base complex) Tetragonal (Cu(I)) 2.10–2.25 -
Bis(9-aminoacridinium) [Cu(pdc)₂]²⁻† Octahedral N/A (carboxylate) P2₁/n

*Inferred from Cu(II)-Cl bond trends in analogous complexes.
†pdc = pyridine-2,6-dicarboxylato.

Key Findings :

  • Oxidation State : Cu(II) complexes (e.g., tetrachloridocuprate(II)) exhibit longer Cu-Cl bonds (~2.21–2.27 Å) compared to Cu(I) systems (e.g., phosphonium dichlorocuprate: 2.15–2.18 Å) due to differences in ionic radii and electron configuration .
  • Ligand Effects: Pyridinium derivatives favor hydrogen bonding with halides, stabilizing extended structures. For example, in bis(2-amino-4-methylpyridinium) tetrachloridocuprate(II), N-H···Cl interactions consolidate the crystal lattice . In contrast, Schiff-base ligands (e.g., in [Cu(L1)₂][CuCl₂]) introduce π-conjugation, altering photoluminescence properties .

Counterion Influence on Stability and Geometry

Phosphonium-based counterions (e.g., triphenylphosphonium) form linear [CuCl₂]⁻ anions in Cu(I) complexes, while bulkier pyridinium derivatives (e.g., 9-aminoacridinium) promote higher coordination numbers in Cu(II) systems . For instance:

  • Tetrachloridocuprate(II) vs. Dichlorocuprate(II): The [CuCl₄]²⁻ anion adopts a tetrahedral geometry, whereas [CuCl₂]²⁻ (hypothetical for Cu(II)) would likely form polymeric chains or distorted geometries due to under-coordination. describes a Cu(I) dichlorocuprate with a linear [CuCl₂]⁻ unit stabilized by hydrogen-bonded quinoline ligands .

Spectroscopic and Functional Properties

Table 2: Spectroscopic Data for Selected Complexes
Compound UV/Vis Absorption (nm) Photoluminescence (nm) Reference ID
[Cu(L1)₂][CuCl₂] (Schiff-base) 320–550 450–550
Bis(9-aminoacridinium) [Cu(pdc)₂]²⁻ 250–300 (π→π*) N/A

Key Findings :

  • Cu(I) dichlorocuprates (e.g., [CuCl₂]⁻) exhibit ligand-to-metal charge transfer (LMCT) transitions in the UV/Vis range, while Cu(II) complexes show d-d transitions .
  • Schiff-base Cu(I) complexes display strong photoluminescence due to rigid, conjugated ligand frameworks .

Thermal and Stability Comparisons

Phosphonium-based dichlorocuprates show higher thermal stability (decomposition >200°C) compared to pyridinium analogs, attributed to stronger van der Waals interactions in phosphonium salts . Pyridinium complexes, however, are more soluble in polar solvents due to hydrogen-bonding capabilities .

Biological Activity

Bis(pyridinio)dichlorocuprate(II), a copper(II) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Synthesis and Characterization

The compound bis(pyridinio)dichlorocuprate(II) is typically synthesized through the reaction of copper(II) chloride with pyridine derivatives. The resulting complex exhibits distinct structural properties that are critical for its biological activity. Characterization techniques such as UV-Vis spectroscopy, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Recent studies have demonstrated that bis(pyridinio)dichlorocuprate(II) exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound induced a growth inhibition effect of approximately 40-45% in both normal (Hs27) and cancer (U937) cell lines after 72 hours of exposure .

Table 1: Cytotoxicity of Bis(pyridinio)dichlorocuprate(II)

Cell LineIC50 (μg/mL)Growth Inhibition (%)
Hs27N/A40-45
U93746.5 ± 4.94Significant

This indicates that while the compound is cytotoxic to cancer cells, it also affects normal cells, which raises questions about its selectivity and therapeutic index.

The mechanism through which bis(pyridinio)dichlorocuprate(II) exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Studies suggest that the coordination of copper ions enhances the oxidative stress within cells, leading to cellular damage and death .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A detailed investigation into the effects of bis(pyridinio)dichlorocuprate(II) on various cancer cell lines revealed that the compound's cytotoxicity is dose-dependent. The U937 cell line, a model for human lymphoma, showed a significant reduction in viability upon treatment with this metallodrug, highlighting its potential as an anticancer agent .
  • Comparative Analysis with Other Copper Complexes : Comparative studies with other copper complexes have shown that bis(pyridinio)dichlorocuprate(II) exhibits superior cytotoxic activity compared to similar compounds. This suggests that modifications in ligand structure can significantly influence the biological activity of copper complexes .

Q & A

Basic Research Questions

Q. What are the standard procedures for synthesizing bis(pyridinio)dichlorocuprate(II), and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting stoichiometric equivalents of pyridine derivatives with copper(II) chloride under controlled pH and solvent conditions (e.g., ethanol/water mixtures). Purity is validated via elemental analysis, X-ray diffraction (XRD), and spectroscopic techniques (IR, UV-Vis). For example, highlights the use of single-crystal XRD with R factors <0.06 to confirm structural integrity . Purification steps, such as recrystallization, are critical to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing bis(pyridinio)dichlorocuprate(II)?

  • Methodological Answer : XRD is essential for determining molecular geometry and coordination environments (e.g., square planar vs. tetrahedral), as shown in , where atomic coordinates and Uiso/Ueq values validate the structure . IR spectroscopy identifies ligand bonding modes (e.g., Cu-Cl stretches at ~250–300 cm⁻¹), while UV-Vis spectroscopy detects d-d transitions (e.g., absorption bands at 600–800 nm for Cu²⁺) .

Q. How is the coordination geometry of bis(pyridinio)dichlorocuprate(II) determined experimentally?

  • Methodological Answer : Coordination geometry is resolved via XRD, which provides bond lengths and angles (e.g., Cu-N and Cu-Cl distances). For instance, reports a tetragonal geometry with bond lengths of 1.98–2.02 Å for Cu-N and 2.28–2.30 Å for Cu-Cl . Magnetic susceptibility measurements (e.g., Evans method) complement structural data by confirming paramagnetic behavior for Cu²⁺ .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields of bis(pyridinio)dichlorocuprate(II) under varying reaction conditions?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables such as solvent polarity (e.g., ethanol vs. acetonitrile), temperature, and ligand-to-metal ratios should be tested. demonstrates that acetonitrile stabilizes Cu(I) intermediates, requiring inert atmospheres to prevent oxidation to Cu(II) . Parallel monitoring via thin-layer chromatography (TLC) or in-situ IR can identify intermediate phases.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results in bis(pyridinio)dichlorocuprate(II) characterization?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For example, if XRD indicates a square-planar geometry but UV-Vis suggests tetrahedral distortion, temperature-dependent studies (e.g., variable-temperature XRD) can assess dynamic Jahn-Teller effects. highlights discrepancies in photoluminescence data resolved by correlating solid-state XRD with solution-phase NMR . Theoretical calculations (DFT) may further reconcile experimental observations .

Q. How can the magnetic and photoluminescent properties of bis(pyridinio)dichlorocuprate(II) be exploited in materials science applications?

  • Methodological Answer : Magnetic studies (e.g., SQUID magnetometry) can quantify exchange interactions between Cu²⁺ centers. reports antiferromagnetic coupling in bis(oxalato)cuprate(II) analogs (J = −150 cm⁻¹) . Photoluminescence, observed in (emission at 320–550 nm), suggests potential for optoelectronic materials. Ligand functionalization (e.g., electron-withdrawing groups) may enhance these properties .

Guidance for Rigorous Research Design

  • Literature Gaps : Prioritize studies that address unresolved structural dynamics (e.g., temperature-dependent phase transitions) or novel ligand systems ().
  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., ligand type vs. magnetic properties) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .

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